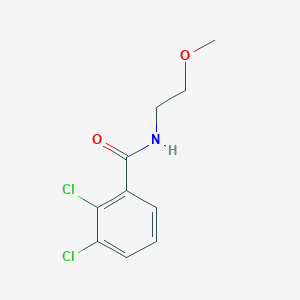
2,3-dichloro-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves reactions of benzoyl chlorides with amines or alcohol-based substitutions on the benzamide moiety to introduce specific functional groups, such as methoxyethyl groups. Analogous synthesis pathways may be used for 2,3-dichloro-N-(2-methoxyethyl)benzamide, starting from the appropriate dichlorobenzoyl chloride and 2-methoxyethylamine under suitable conditions (Demir et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, demonstrating how substituents affect the overall molecular conformation and packing in the crystal lattice. For instance, studies on similar compounds have shown that the methoxy and dichloro groups can significantly influence the molecular geometry, affecting properties such as solubility and reactivity (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of dichloro and methoxyethyl groups in 2,3-dichloro-N-(2-methoxyethyl)benzamide could influence its reactivity towards nucleophiles and electrophiles, potentially leading to a wide range of derivatives through reactions at the aromatic ring or the amide nitrogen (Kara et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points and solubility, can vary significantly depending on the nature and position of substituents on the benzene ring. For example, the introduction of methoxyethyl and dichloro groups is likely to affect the compound's polarity, impacting its solubility in organic solvents and water (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity and reactivity towards various reagents, are influenced by the electronic effects of substituents. The dichloro groups, being electron-withdrawing, may increase the acidity of the amide hydrogen, while the methoxyethyl group could confer additional nucleophilic properties, facilitating reactions such as amide formation and esterification (Demir et al., 2015).
Applications De Recherche Scientifique
Supramolecular Chemistry
The structural configuration of benzamide derivatives, similar to 2,3-Dichloro-N-(2-Methoxyethyl)benzamide, allows for novel packing motifs in supramolecular assemblies. For instance, benzene-1,3,5-tricarboxamide derivatives exhibit unique π-stacking and hydrogen bonding, leading to triply helical structures. This property is significant for the development of new materials with potential applications in columnar liquid crystals and other advanced material technologies (Lightfoot et al., 1999).
Pharmacological Properties
Benzamide compounds have shown promise in pharmacology, particularly in the context of neuroleptic and anti-emetic activities. Specific benzamide derivatives have been investigated for their potential in treating various conditions, such as psychosis and emesis, through their action on dopamine receptors and gastrointestinal motility (Iwanami Sumio et al., 1981). Additionally, the exploration of benzamides in the context of poly(ADP-ribose) synthetase inhibition opens avenues for therapeutic applications related to DNA repair mechanisms and cellular responses to stress (Purnell & Whish, 1980).
Materials Science
In materials science, the manipulation of benzamide structures has been used to synthesize novel compounds with specific physical and chemical properties. For example, the study of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has provided insights into the molecular structure, antioxidant activity, and potential for various applications based on X-ray diffraction and DFT calculations (Demir et al., 2015).
Diagnostic and Therapeutic Uses
Radioiodinated benzamide derivatives have been explored for their high melanoma uptake, showcasing the potential for diagnostic imaging and possibly therapeutic applications in melanoma management (Eisenhut et al., 2000). The structure-affinity relationships, metabolic fate, and intracellular localization of these compounds are critical for optimizing their efficacy and selectivity.
Corrosion Inhibition
Benzamide derivatives also find applications in the field of corrosion inhibition, demonstrating the versatility of these compounds beyond biological systems. Their effectiveness in protecting metals from corrosive environments has been studied, highlighting the role of molecular structure in their inhibitory performance (Mishra et al., 2018).
Propriétés
IUPAC Name |
2,3-dichloro-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-6-5-13-10(14)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSFLTMGGKHFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)
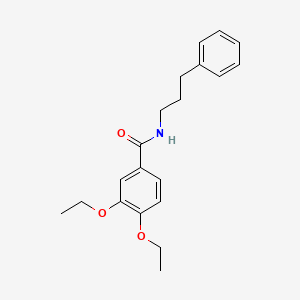
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
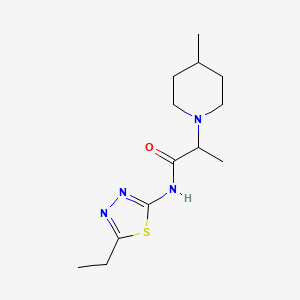
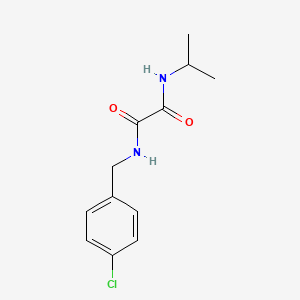
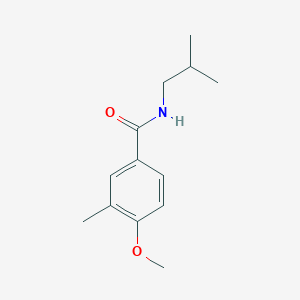
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)